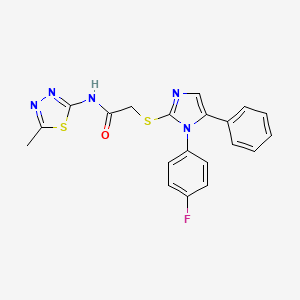
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN5OS2 and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that incorporates both imidazole and thiadiazole moieties. These structural features are often associated with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.
Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features:
- An imidazole ring,
- A thiadiazole ring,
- Various functional groups including a fluorophenyl group and a phenyl group.
These components contribute to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Compounds containing imidazole and thiadiazole rings often exhibit enzyme inhibition or modulation capabilities. For example:
- Enzyme Inhibition : The presence of these rings allows for interactions that can inhibit enzymes involved in cancer proliferation.
- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing their activity without directly competing with the endogenous ligand.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound have shown promising anticancer properties. For instance:
- Cytotoxicity : Compounds with similar structures demonstrated IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines, including breast and lung cancers .
- Mechanisms of Action : Some studies reported that these compounds could induce apoptosis in cancer cells, promoting programmed cell death .
Antimicrobial Properties
The thiadiazole component has been linked to antimicrobial activities:
- Antibacterial Activity : Derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or function .
- Antifungal Activity : Similar compounds have also been tested against fungi like Candida albicans, showing significant inhibitory effects .
Case Study 1: Anticancer Efficacy
A study investigated a series of imidazole-thiadiazole derivatives, including our target compound. The results showed that these compounds could significantly reduce cell viability in human cancer cell lines while sparing normal cells, indicating a therapeutic window for potential cancer treatments .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of thiadiazole were synthesized and tested against multiple pathogens. The results demonstrated that certain compounds exhibited strong inhibition against both gram-positive and gram-negative bacteria, suggesting their potential use in treating infections .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄OS₂ |
| Anticancer IC50 Range | 3.58 - 15.36 μM |
| Antibacterial Activity | Effective against S. aureus, E. coli |
| Antifungal Activity | Effective against C. albicans |
属性
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS2/c1-13-24-25-19(29-13)23-18(27)12-28-20-22-11-17(14-5-3-2-4-6-14)26(20)16-9-7-15(21)8-10-16/h2-11H,12H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSZIPHYTAUTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














